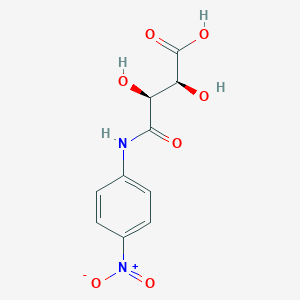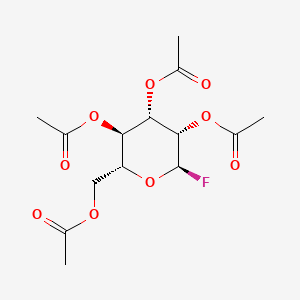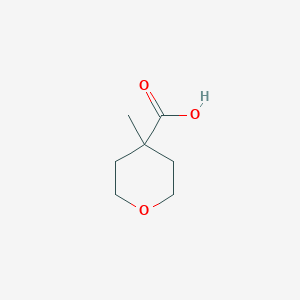
1-(Difluoromethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure of similar compounds, such as enflurane (2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane), has been studied using gas electron diffraction and quantum chemical methods .Scientific Research Applications
Organometallic Chemistry and Catalysis : Fluorobenzenes, including compounds like 1-(Difluoromethoxy)-3-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, allowing them to act as non-coordinating solvents or easily displaced ligands. This property is significant in creating well-defined complexes and facilitating C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure Analysis : The study of C−H···F interactions in crystalline fluorobenzenes, including similar compounds, reveals insights into the weak acceptor capabilities of the C−F group. Such analysis is crucial for understanding the structure-determining intermolecular interactions in these compounds (Thalladi et al., 1998).
Synthesis of Difluoromethoxy and Difluorothiomethoxy Derivatives : Fluoroform, CHF3, can be used as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, respectively. This process, which involves moderate temperatures and atmospheric pressure, yields moderate to good yields of the respective products (Thomoson & Dolbier, 2013).
Biodegradation of Difluorobenzenes : Research into the biodegradation of difluorobenzenes, including compounds related to 1-(Difluoromethoxy)-3-fluorobenzene, sheds light on their potential breakdown in environmental contexts. A study on the strain Labrys portucalensis demonstrated its capability to degrade certain difluorobenzenes, offering insights into bioremediation strategies (Moreira et al., 2009).
Nucleophilic Substitution Reactions : Difluoroaromatic compounds with heterocyclic central groups, potentially including 1-(Difluoromethoxy)-3-fluorobenzene derivatives, exhibit interesting reactivity in nucleophilic substitution reactions. Such compounds can provide valuable insights into the effects of fluorine substitution on aromatic reactivity (Keshtov et al., 2003).
Fluorination of Aromatic Compounds : The electrochemical fluorination process is significant for the synthesis of various fluorinated benzene derivatives. This technique highlights the versatility and efficacy of electrochemical methods in the selective fluorination of aromatic compounds, including those similar to 1-(Difluoromethoxy)-3-fluorobenzene (Momota et al., 1993).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard information for 1-(Difluoromethoxy)-3-fluorobenzene is not available, similar compounds are typically handled with appropriate safety precautions to prevent exposure and environmental release .
properties
IUPAC Name |
1-(difluoromethoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWMIFLESYALQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)


